molecular formula C7H11N3O3S B13939902 N-(3-(Hydroxymethyl)pyrazin-2-yl)-N-methylmethanesulfonamide

N-(3-(Hydroxymethyl)pyrazin-2-yl)-N-methylmethanesulfonamide

Katalognummer: B13939902
Molekulargewicht: 217.25 g/mol
InChI-Schlüssel: QRTQQTMZFCYCMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(Hydroxymethyl)pyrazin-2-yl)-N-methylmethanesulfonamide is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Hydroxymethyl)pyrazin-2-yl)-N-methylmethanesulfonamide typically involves the reaction of 3-(hydroxymethyl)pyrazine with N-methylmethanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents used in this synthesis include toluene and ethyl acetate, while catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) are often employed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(Hydroxymethyl)pyrazin-2-yl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated pyrazine derivatives, substituted amines

Wissenschaftliche Forschungsanwendungen

N-(3-(Hydroxymethyl)pyrazin-2-yl)-N-methylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N-(3-(Hydroxymethyl)pyrazin-2-yl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, ultimately resulting in the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrazinamide: An important first-line drug used in tuberculosis therapy.

    Isonicotinoyl hydrazones: Known for their antimycobacterial activity.

    Pyrrolopyrazine derivatives: Exhibiting various biological activities .

Uniqueness

N-(3-(Hydroxymethyl)pyrazin-2-yl)-N-methylmethanesulfonamide is unique due to its specific structural features, such as the hydroxymethyl group and the sulfonamide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C7H11N3O3S

Molekulargewicht

217.25 g/mol

IUPAC-Name

N-[3-(hydroxymethyl)pyrazin-2-yl]-N-methylmethanesulfonamide

InChI

InChI=1S/C7H11N3O3S/c1-10(14(2,12)13)7-6(5-11)8-3-4-9-7/h3-4,11H,5H2,1-2H3

InChI-Schlüssel

QRTQQTMZFCYCMI-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=NC=CN=C1CO)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.